
(S)-(+)-1-Benzyl-2-methylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(+)-1-Benzyl-2-methylaziridine is a chiral aziridine compound characterized by a three-membered ring structure containing nitrogen Aziridines are known for their high strain energy, which makes them highly reactive and valuable intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-Benzyl-2-methylaziridine typically involves the aziridination of olefins. One common method is the use of N-tosyliminophenyliodinane (PhI=NTs) as an aminating agent in the presence of a catalyst such as dirhodium (II) caprolactamate. The reaction proceeds with high stereospecificity and yields the desired aziridine compound .
Another method involves the use of N-Boc-O-tosylhydroxylamine (TsONHBoc) as an aminating agent, which generates the free aminating agent in situ. This method is advantageous due to its low cost, easy access, and stability .
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes using similar aminating agents and catalysts. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反应分析
Types of Reactions
(S)-(+)-1-Benzyl-2-methylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more stable compounds.
Substitution: The aziridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Benzylamine, methanol, thiophenol.
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Aziridine Derivatives: Formed through nucleophilic ring opening and substitution reactions.
Aziridine N-Oxides: Formed through oxidation reactions.
科学研究应用
(S)-(+)-1-Benzyl-2-methylaziridine has several scientific research applications, including:
作用机制
The mechanism of action of (S)-(+)-1-Benzyl-2-methylaziridine involves its high strain energy and reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in its use as a crosslinker in polymer chemistry and as a reactive intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
N-Methylaziridine: A derivative of aziridine with a methyl group attached to the nitrogen atom.
N-Benzylaziridine: A derivative of aziridine with a benzyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature and the presence of both benzyl and methyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and in applications requiring high stereospecificity .
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
(2S)-1-benzyl-2-methylaziridine |
InChI |
InChI=1S/C10H13N/c1-9-7-11(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,11?/m0/s1 |
InChI 键 |
MVAWRWBZHDXWSL-FTNKSUMCSA-N |
手性 SMILES |
C[C@H]1CN1CC2=CC=CC=C2 |
规范 SMILES |
CC1CN1CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


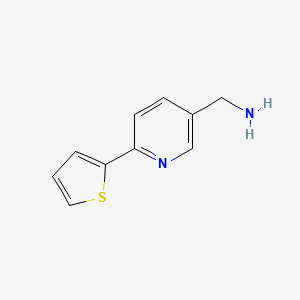
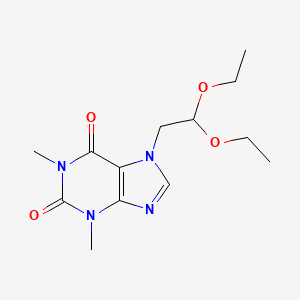
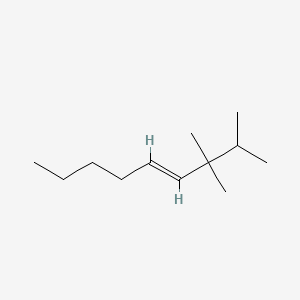
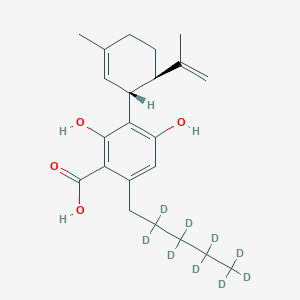
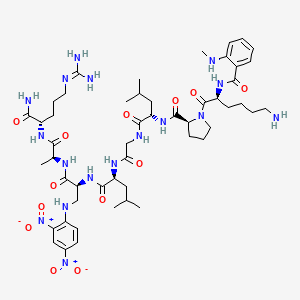

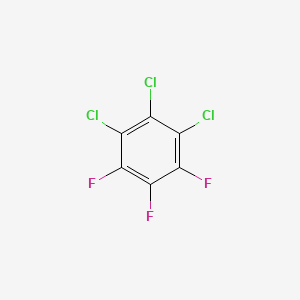
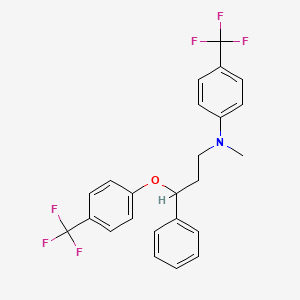


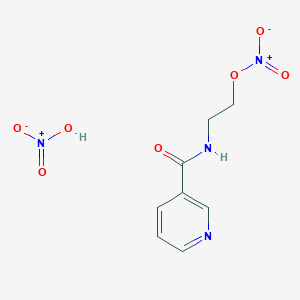
![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
